3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(3,5-Dichloro-4-fluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the photochemical addition of propellane to diacetyl, followed by haloform reaction to form the desired compound . This method allows for the construction of the bicyclo[1.1.1]pentane core on a large scale.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer high throughput and scalability. For example, a continuous flow synthesis of [1.1.1]propellane can be directly derivatized into various bicyclo[1.1.1]pentane species, providing an efficient route to gram quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and bioisosteres.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid and three-dimensional structure allows it to fit into enzyme active sites and receptor binding pockets, modulating their activity. The presence of dichloro and fluorophenyl groups enhances its binding affinity and selectivity, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in ring size and substitution patterns.
Fluoro-bicyclo[1.1.1]pentanes: These compounds have similar fluorine substitution but may differ in other functional groups.
Uniqueness
3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific combination of dichloro and fluorophenyl groups, which impart distinct chemical reactivity and biological activity. Its rigid structure and ability to undergo various chemical transformations make it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2FO2/c13-7-1-6(2-8(14)9(7)15)11-3-12(4-11,5-11)10(16)17/h1-2H,3-5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHCMWAGRZJJKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC(=C(C(=C3)Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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